(2-Aminothiazol-4-yl)hydroxyimino acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminothiazol-4-yl)hydroxyimino acetic acid is an organic compound with the molecular formula C5H5N3O3S. It is known for its applications in the synthesis of cephalosporin derivatives and β-lactam antibiotics . The compound is characterized by the presence of a thiazole ring, an amino group, and a hydroxyimino group, which contribute to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiazol-4-yl)hydroxyimino acetic acid typically involves the reaction of ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate with various reagents . One common method includes the condensation of chlorinated or brominated ethyl acetoacetate with thiourea, followed by hydrolysis . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminothiazol-4-yl)hydroxyimino acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyimino group, leading to the formation of amine derivatives.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxime derivatives, while reduction can produce amine compounds. Substitution reactions can lead to a variety of functionalized thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Aminothiazol-4-yl)hydroxyimino acetic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (2-Aminothiazol-4-yl)hydroxyimino acetic acid involves its interaction with specific molecular targets and pathways. In the case of its derivatives used as antibiotics, the compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . The hydroxyimino group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .
Eigenschaften
Molekularformel |
C5H5N3O3S |
---|---|
Molekulargewicht |
187.18 g/mol |
IUPAC-Name |
(2E)-2-[(2-amino-1,3-thiazol-4-yl)oxyimino]acetic acid |
InChI |
InChI=1S/C5H5N3O3S/c6-5-8-3(2-12-5)11-7-1-4(9)10/h1-2H,(H2,6,8)(H,9,10)/b7-1+ |
InChI-Schlüssel |
RUVNPPRZXHQMHU-LREOWRDNSA-N |
Isomerische SMILES |
C1=C(N=C(S1)N)O/N=C/C(=O)O |
Kanonische SMILES |
C1=C(N=C(S1)N)ON=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.